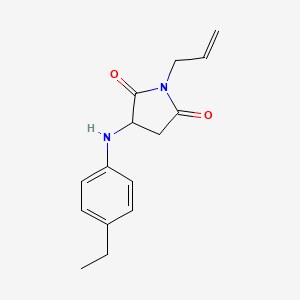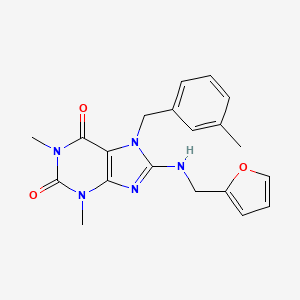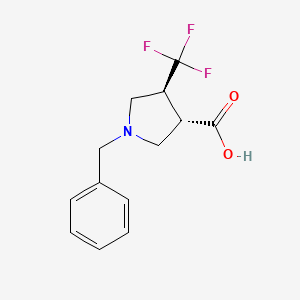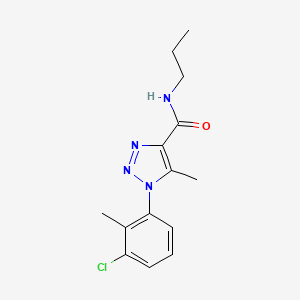![molecular formula C17H17N3O2 B2983320 4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-70-5](/img/structure/B2983320.png)
4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a benzyloxy group and a phenyl group, which are common functional groups in organic chemistry.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazoles are often synthesized using the reaction of hydrazines with 1,3-diketones . The benzyloxy group could potentially be introduced through a Williamson ether synthesis or a similar method.Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The 1,2,4-triazole ring would show a planar, aromatic structure. The benzyloxy and phenyl groups would show the typical features of aromatic rings .Chemical Reactions Analysis
Again, while specific reactions of this compound are not available, we can infer some potential reactivity based on its functional groups. The 1,2,4-triazole ring is aromatic and thus relatively stable, but can participate in reactions typical of other aromatic compounds like electrophilic aromatic substitution. The benzyloxy group could potentially be cleaved under acidic or basic conditions to yield a phenol and a benzyl alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar triazole ring and the benzyloxy group could increase its solubility in polar solvents. The compound is likely to have a relatively high molecular weight due to the presence of multiple aromatic rings .Applications De Recherche Scientifique
1. Nonlinear Optical Properties
A study has explored the nonlinear optical properties of derivatives similar to the compound . These compounds, belonging to the oxazolone family, exhibit potential in photonics and electronics due to their large nonlinearity stemming from delocalized π-electron distribution. This makes them applicable in areas like photonic devices and materials science (Murthy et al., 2010).
2. Antioxidant Activity
Another study synthesized derivatives with a structure similar to the compound , examining their in vitro antioxidant activities. The study highlighted their potential in combating oxidative stress, which is crucial in medical and biological research for understanding disease mechanisms and developing treatments (Yüksek et al., 2015).
3. Luminescent Liquid Crystalline Materials
Research into cyanopyridone-based luminescent liquid crystalline materials, which share structural similarities with the compound of interest, reveals potential applications in display technologies and optoelectronics. These compounds show strong absorption and emission properties, indicating their utility in creating advanced materials for visual display and lighting technologies (Ahipa & Adhikari, 2014).
4. Fluorescent Molecular Probes
Studies on compounds structurally related to the mentioned chemical have led to the development of fluorescent solvatochromic dyes. These compounds are valuable in biological research as molecular probes, enabling the study of various biological events and processes due to their environment-dependent fluorescence (Diwu et al., 1997).
5. Crystal Structure Analysis in Liquid Crystals
Research into the crystal structure of liquid crystalline compounds, related to the chemical , has applications in material science, particularly in understanding the properties of liquid crystals. Such studies are crucial for advancing liquid crystal display technologies and other applications where the control of light and color is important (Das et al., 2009).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to targetepoxide hydrolase , an enzyme that catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
Based on the target of similar compounds, it can be inferred that it might interact with theepoxide hydrolase enzyme, potentially influencing the biosynthesis of leukotriene B4 .
Biochemical Pathways
The compound likely affects the leukotriene biosynthesis pathway , given its potential interaction with epoxide hydrolase . Leukotrienes are lipid mediators involved in inflammation and immune responses.
Result of Action
Given its potential target, it may influence the production of leukotriene b4, a proinflammatory mediator .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. It’s worth noting that the compound’s structure conforms to certain elemental analysis parameters , and its crystals belong to the triclinic crystal system .
Propriétés
IUPAC Name |
2,5-dimethyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-18-19(2)17(21)20(13)15-8-10-16(11-9-15)22-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILGUIBBYRZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)
![N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2983242.png)
![Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B2983243.png)
![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/no-structure.png)
![2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2983245.png)

![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)

![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2983256.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 6-(1H-pyrazol-1-yl)pyridine-2-carboxylate](/img/structure/B2983259.png)
